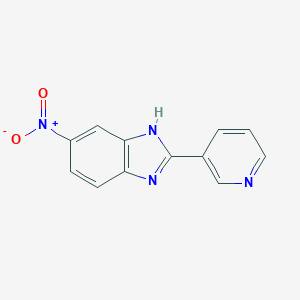

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2-pyridin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-3-4-10-11(6-9)15-12(14-10)8-2-1-5-13-7-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIXDDOCSBCSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347052 | |

| Record name | 6-Nitro-2-(pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

145861-59-2 | |

| Record name | 6-Nitro-2-(pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole (CAS 145861-59-2)

A Privileged Scaffold for Vasorelaxant and Antineoplastic Lead Optimization

Executive Summary

CAS 145861-59-2 , chemically known as 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole , represents a high-value pharmacophore in medicinal chemistry.[1] Unlike simple reagents, this compound serves as a "privileged structure"—a molecular framework capable of binding to multiple, distinct biological targets with high affinity.

For drug development professionals, this molecule is of critical interest due to its dual-action potential :

-

Cardiovascular: It acts as a vasorelaxant, potentially through Angiotensin II (AT) receptor modulation.

-

Oncology: The nitro-benzimidazole core is a validated scaffold for tubulin polymerization inhibition and hypoxic cell radiosensitization.

This guide provides a comprehensive technical analysis of the compound's synthesis, mechanism of action (MOA), and validated experimental protocols for its characterization.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| CAS Number | 145861-59-2 |

| IUPAC Name | 5-Nitro-2-(pyridin-3-yl)-1H-benzimidazole |

| Synonyms | 2-(3-Pyridyl)-5-nitrobenzimidazole; BDZ-Derivative |

| Molecular Formula | C₁₂H₈N₄O₂ |

| Molecular Weight | 240.22 g/mol |

| Appearance | Yellow to amber crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water (neutral pH) |

| pKa | Amphoteric: Basic pyridine nitrogen (~3.5) and acidic imidazole NH (~12.0) |

| Melting Point | >240°C (Decomposes) |

Synthesis & Manufacturing Protocol

The synthesis of CAS 145861-59-2 follows a modified Phillips Condensation , utilizing an oxidative cyclization strategy. This method is preferred over acid-catalyzed dehydration due to higher yields and cleaner workup profiles.

Mechanism of Synthesis

The reaction involves the condensation of 4-nitro-1,2-phenylenediamine with 3-pyridinecarboxaldehyde (nicotinaldehyde). The initial Schiff base formation is followed by an oxidative ring closure mediated by sodium metabisulfite (

Step-by-Step Protocol

-

Reagents:

-

4-Nitro-1,2-phenylenediamine (1.0 eq)

-

3-Pyridinecarboxaldehyde (1.0 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

-

Solvent: Dimethoxyethane (DME) or Ethanol/Water (3:1)

-

-

Procedure:

-

Dissolution: Dissolve 10 mmol of 4-nitro-1,2-phenylenediamine in 50 mL of DME in a round-bottom flask.

-

Addition: Add 10 mmol of 3-pyridinecarboxaldehyde dropwise under stirring.

-

Oxidant Addition: Add 12 mmol of sodium metabisulfite dissolved in a minimum amount of water.

-

Reflux: Heat the mixture to reflux (85°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: CHCl₃/MeOH 9:1).

-

Precipitation: Cool the reaction mixture to room temperature and pour into 200 mL of crushed ice/water.

-

Filtration: Collect the resulting yellow precipitate by vacuum filtration.

-

Purification: Recrystallize from hot ethanol to obtain analytical grade crystals.

-

-

Validation:

-

¹H-NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzimidazole NH (broad singlet, >13 ppm).

-

Mechanism of Action (MOA)

The biological activity of CAS 145861-59-2 is driven by its ability to interact with specific receptor pockets and enzymatic sites.

A. Vasorelaxation (Hypertension Target)

The compound exhibits vasorelaxant effects by modulating the Angiotensin II signaling pathway . Structural docking studies suggest the benzimidazole moiety mimics the biphenyl core of sartans (e.g., Losartan), fitting into the hydrophobic pocket of the AT1 receptor, preventing G-protein coupling and subsequent vasoconstriction.

B. Antineoplastic Activity (Oncology Target)

-

Tubulin Inhibition: The 2-arylbenzimidazole structure competes with colchicine for binding sites on

-tubulin, disrupting microtubule dynamics and inducing mitotic arrest (G2/M phase). -

Hypoxic Activation: The 5-nitro group serves as a "bioreductive trigger." In hypoxic tumor environments, nitroreductases reduce the nitro group to a toxic hydroxylamine or amine, causing DNA damage specifically in cancer cells.

Pathway Visualization

Figure 1: Dual mechanism of action showing AT1 receptor antagonism (top) and Tubulin polymerization inhibition (bottom).

Validated Experimental Protocols

Protocol A: Ex-Vivo Vasorelaxant Assay (Rat Aorta)

Objective: To quantify the

-

Tissue Preparation: Harvest thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-4 mm rings.

-

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, bubbled with 95% O₂/5% CO₂).

-

Equilibration: Apply 1g resting tension and equilibrate for 60 mins, washing every 15 mins.

-

Pre-contraction: Induce contraction with Phenylephrine (

) until a stable plateau is reached. -

Dosing: Add CAS 145861-59-2 cumulatively (

to -

Data Analysis: Calculate relaxation as a percentage of the pre-contraction tension. Plot log-concentration vs. % relaxation to determine

.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: To verify direct interaction with microtubule dynamics.

-

Reagent: Purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.

-

Setup: Use a 96-well plate. Add tubulin solution (

) to wells containing DMSO (control) or CAS 145861-59-2 ( -

Detection: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) using a DAPI-based reporter or simply measure absorbance at 340 nm (turbidimetry) over 60 minutes at 37°C.

-

Interpretation: A decrease in the Vmax of the polymerization curve compared to control indicates inhibition.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Signal Word: Warning.

-

Handling: The nitro group poses a potential explosion hazard if heated under confinement. Avoid shock or friction.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

-

Kini, S. & Mubeen, M. (2010). "Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives." Scholars Research Library, Der Pharma Chemica, 2(6), 54-62. Link

-

El Alami, A., et al. (2023).[2] "Review of synthesis process of nitrobenzimidazole derivatives." Synthetic Communications, 54. Link

-

Refaat, H. M. (2010). "Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives." European Journal of Medicinal Chemistry, 45(7), 2949-2956. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 145861-59-2". Link

Sources

An In-Depth Technical Guide on the Biological Activity of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] The introduction of a nitro group, particularly at the 5-position, has been shown to enhance the biological profile of these compounds, especially in the realms of antimicrobial and anticancer research. This technical guide focuses on a specific, promising derivative: 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole. While direct biological data for this exact compound is not extensively reported in publicly available literature, this guide will synthesize information from closely related analogues to provide a comprehensive overview of its expected biological activities, plausible mechanisms of action, and detailed experimental protocols for its synthesis and evaluation. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar benzimidazole derivatives.

Introduction: The Benzimidazole Core and the Significance of Nitro and Pyridinyl Substitutions

Benzimidazoles are heterocyclic aromatic organic compounds, notable for their structural similarity to naturally occurring purines. This mimicry allows them to interact with various biological macromolecules, leading to a wide array of therapeutic applications, including anti-inflammatory, antiviral, antihypertensive, and anticancer effects.[2][3] The versatility of the benzimidazole ring system allows for substitutions at various positions, significantly influencing its biological activity.

The introduction of a nitro group at the 5-position is a common strategy to enhance the potency of benzimidazole derivatives. 5-nitrobenzimidazoles have demonstrated significant antimicrobial and anticancer properties.[4] The electron-withdrawing nature of the nitro group is believed to play a crucial role in the mechanism of action, particularly in antimicrobial contexts where it can be reduced to cytotoxic radicals.

Furthermore, the substituent at the 2-position of the benzimidazole ring is a key determinant of its biological activity. The incorporation of a pyridine ring at this position introduces a nitrogen heterocycle that can participate in hydrogen bonding and other interactions with biological targets. The presence of a pyridine ring at the 2-position of a benzimidazole has been correlated with good antimicrobial activity.[5] This guide will explore the anticipated biological activities of this compound, drawing parallels from structurally similar compounds.

Synthesis of this compound

The synthesis of 2-aryl-5-nitro-1H-benzimidazoles is typically achieved through the condensation of 4-nitro-o-phenylenediamine with an appropriate aromatic aldehyde. In the case of this compound, the reaction would involve 4-nitro-o-phenylenediamine and pyridine-3-carboxaldehyde.

General Synthetic Protocol: Phillips Condensation

A widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. A more direct and common approach for 2-aryl substitution involves the use of an aromatic aldehyde.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of 4-nitro-o-phenylenediamine and pyridine-3-carboxaldehyde in a suitable solvent, such as ethanol or glacial acetic acid.

-

Reaction Initiation: Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Anticipated Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

The antimicrobial action of 5-nitroimidazole derivatives is a well-established phenomenon. The core of this activity lies in the reductive metabolism of the nitro group.

Proposed Mechanism of Action:

-

Entry into the Microbial Cell: The compound passively diffuses into the microbial cell.

-

Reductive Activation: Inside the anaerobic or microaerophilic environment of the microorganism, the nitro group of the benzimidazole undergoes a series of reductions, catalyzed by microbial nitroreductases. This process leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.

-

Cellular Damage: These reactive species can indiscriminately damage cellular macromolecules, including DNA, proteins, and lipids. DNA damage, in particular, leads to strand breakage and helical structure disruption, ultimately resulting in microbial cell death.

Caption: Proposed antimicrobial mechanism of action.

Anticancer Activity

Benzimidazole derivatives have shown considerable promise as anticancer agents, acting through various mechanisms.[6] For this compound, several potential anticancer mechanisms can be postulated based on related compounds.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzimidazole derivatives have been shown to induce apoptosis in cancer cells.[7] This can be assessed through various assays that measure markers of apoptosis, such as caspase activation and changes in mitochondrial membrane potential.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Some benzimidazole compounds have been found to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

-

Inhibition of Topoisomerases: Topoisomerases are enzymes that are crucial for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. Certain benzodiazine derivatives have been found to inhibit topoisomerases.

-

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Benzimidazole-containing compounds have been developed as inhibitors of various kinases involved in cancer progression.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro experiments are essential.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of the Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and for a suitable duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Representative Data Table for Antimicrobial Susceptibility Testing

| Microorganism | Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Control (e.g., Ciprofloxacin) |

| Staphylococcus aureus | ATCC 29213 | Experimental Value | Known Value |

| Escherichia coli | ATCC 25922 | Experimental Value | Known Value |

| Candida albicans | ATCC 90028 | Experimental Value | Known Value |

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Table 2: Representative Data Table for In Vitro Cytotoxicity

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Control (e.g., Doxorubicin) |

| MCF-7 | Experimental Value | Known Value |

| A549 | Experimental Value | Known Value |

| HeLa | Experimental Value | Known Value |

Apoptosis Assay by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry can be used to quantify apoptosis.

Step-by-Step Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a defined period.

-

Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Experimental workflow for biological evaluation.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of biologically active benzimidazoles. Based on the established activities of related compounds, it is poised to exhibit potent antimicrobial and anticancer properties. The proposed mechanisms of action, centered around the reductive activation of the nitro group for antimicrobial effects and potential interactions with key cancer-related pathways, provide a solid foundation for further investigation.

The experimental protocols detailed in this guide offer a clear roadmap for the synthesis and comprehensive biological evaluation of this compound. Future research should focus on obtaining empirical data for this compound to confirm its predicted activities and elucidate its precise mechanisms of action. Structure-activity relationship (SAR) studies, involving modifications of the pyridinyl and nitro substituents, could further optimize its therapeutic potential. In vivo studies will be a critical next step to assess its efficacy and safety profile in a preclinical setting.

References

-

Synthesis and evaluation of selected benzimidazole derivatives as potential antimicrobial agents. Molecules. 2015;20(8):15206-15223. Available from: [Link]

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. [Journal Name, if available].

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules. 2021;26(16):5028. Available from: [Link]

-

Synthesis, Characterization, ADME Study and Antimicrobial Evaluation of New 1,2,3-triazole Derivatives of 2-phenyl benzimidazole. Al Mustansiriyah Journal of Pharmaceutical Sciences. 2023;23(2):1-10. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules. 2001;6(10):821-829. Available from: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. 2022;12(36):23633-23656. Available from: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. 2021;9:792288. Available from: [Link]

-

Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. Molecules. 2022;27(21):7205. Available from: [Link]

-

Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry. 2014;22(8):2465-2473. Available from: [Link]

- Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. [Journal Name, if available].

- Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl)

- Antimicrobial and cytotoxic studies of new 2-substitue-1H-benzimidazole deriv

- Process for the preparation of benzimidazole derivatives and salts thereof.

- Synthesis, some reactions, cytotoxic evaluation and antioxidant study of novel benzimidazole derivatives. Der Pharma Chemica. 2015;7(4):71-84.

- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as - RSC Publishing - The Royal Society of Chemistry. [Journal Name, if available].

-

Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety. Letters in Drug Design & Discovery. 2021;18(1):1-13. Available from: [Link]

-

An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules. 2020;25(18):4288. Available from: [Link]

- Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. 2022;34(2):1-14.

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry. 2023;14(6):986-1003. Available from: [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

This technical guide provides an in-depth review of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the synthetic methodologies for its preparation, explore its diverse biological activities with a particular focus on its antimicrobial and anticancer potential, and discuss the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and development of this promising molecular scaffold.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is a key component in a multitude of biologically active molecules, owing to its ability to mimic natural purine bases and interact with various biological targets.[1] The versatility of the benzimidazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.[2]

The Privileged Benzimidazole Moiety in Medicinal Chemistry

The benzimidazole nucleus is a cornerstone in the development of numerous therapeutic agents with a wide range of applications, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive activities.[3][4] Its structural resemblance to purine allows it to interact with enzymes and receptors in the body, leading to its diverse pharmacological effects.[1]

Significance of the 5-Nitro and 2-(3-pyridinyl) Substituents

The introduction of a nitro group at the 5-position of the benzimidazole ring is a critical modification that often enhances the biological activity of the parent compound. The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties, which in turn can modulate its interaction with biological targets.[5] Studies have shown that the 5-nitro substitution plays a crucial role in the anti-inflammatory and CDK-inhibitory activities of certain benzimidazole derivatives.[6] Furthermore, the presence of a nitro group can induce the generation of reactive oxygen species (ROS), a mechanism implicated in the trypanocidal activity of some nitro-containing compounds.[7][8]

The 2-(3-pyridinyl) substituent introduces a nitrogen-containing aromatic ring that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The position of the nitrogen atom in the pyridine ring is crucial for determining the binding affinity and selectivity of the molecule. The 3-pyridinyl isomer, in particular, offers a unique vector for interaction compared to its 2-pyridyl or 4-pyridyl counterparts.

Scope and Objectives of this Guide

This guide aims to provide a comprehensive overview of the current state of knowledge on this compound. The primary objectives are to:

-

Detail the synthetic routes for the preparation of this compound.

-

Summarize its known biological activities, with a focus on antimicrobial and anticancer properties.

-

Elucidate the potential mechanisms of action.

-

Provide insights into the structure-activity relationships of related compounds.

-

Offer a forward-looking perspective on the therapeutic potential and future research directions for this molecule.

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with several reliable methods available. The most common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic approach to this compound starts by disconnecting the C2-N bond of the imidazole ring, leading to 4-nitro-o-phenylenediamine and 3-pyridinecarboxaldehyde (or a related derivative) as the key starting materials.

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol for Synthesis

The synthesis of this compound can be achieved through the condensation of 4-nitro-o-phenylenediamine with 3-pyridinecarboxaldehyde. This reaction is typically carried out in the presence of an oxidizing agent to facilitate the cyclization and aromatization of the benzimidazole ring. Sodium metabisulfite is a commonly used reagent for this purpose.[3][9]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) and 3-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add sodium metabisulfite (Na₂S₂O₅) (approximately 1.5 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Microwave-Assisted Synthesis:

Microwave irradiation can be employed to accelerate the reaction, often leading to higher yields and shorter reaction times.[3] The general procedure is similar to the conventional method, but the reaction is carried out in a sealed vessel inside a microwave reactor at a specific temperature and power for a shorter duration.

Physicochemical Characterization

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzimidazole and pyridine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H bond of the imidazole ring, the C=N bond, and the nitro group (NO₂).

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Biological Activities and a Focus on Antimicrobial Properties

Benzimidazole derivatives are known to possess a wide range of biological activities.[10][11] The presence of the 5-nitro group and the 2-(3-pyridinyl) moiety is expected to confer potent biological properties to the target molecule.

Broad-Spectrum Antimicrobial Potential

The benzimidazole scaffold is a well-known pharmacophore in antimicrobial drug discovery.[12] The introduction of a nitro group can enhance this activity.

-

Antibacterial Activity: Many 5-nitrobenzimidazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[5] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.

-

Antifungal Activity: Several benzimidazole compounds exhibit potent antifungal properties.[10] Their mode of action can involve the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

In-depth Look at Anticancer Activity

The benzimidazole nucleus is a key structural motif in a number of anticancer agents.[13] The anticancer activity of 5-nitro-1H-benzimidazole derivatives has been documented, with some compounds showing efficacy comparable to standard chemotherapeutic drugs.[14]

Other Reported Biological Activities

-

Anthelmintic Activity: Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine.

-

Vasorelaxant Activity: Certain 5-nitro benzimidazole derivatives have been reported to exhibit vasorelaxant properties, suggesting their potential in the treatment of hypertension.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole ring.

-

Role of the 5-Nitro Group: The electron-withdrawing nitro group at the 5-position generally enhances the antimicrobial and anticancer activities of the benzimidazole scaffold.[5][14]

-

Influence of the 2-Substituent: The nature of the substituent at the 2-position plays a critical role in determining the biological activity profile. Aromatic and heteroaromatic substituents, such as the 3-pyridinyl group, can engage in π-π stacking and hydrogen bonding interactions with the target protein, thereby enhancing the binding affinity.

Mechanism of Action

The precise mechanism of action of this compound is not yet fully elucidated and is likely multifactorial, depending on the specific biological target.

Postulated Mechanisms for Antimicrobial Action

The antimicrobial activity of nitro-containing compounds is often linked to the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.

Proposed Antimicrobial Mechanism

Caption: Postulated mechanism of antimicrobial action.

Potential Mechanisms for Anticancer Efficacy

The anticancer activity of benzimidazole derivatives can be attributed to various mechanisms, including:

-

Inhibition of Tubulin Polymerization: Many benzimidazole-containing compounds, such as albendazole, exert their anticancer effects by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The benzimidazole scaffold can serve as a template for the design of potent kinase inhibitors, which are crucial regulators of cell signaling pathways involved in cancer progression.

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.

Pharmacokinetics and ADMET Profile (where available)

The pharmacokinetic and toxicological properties of this compound have not been extensively reported in the literature. However, computational (in silico) methods can be used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Such studies are crucial in the early stages of drug discovery to identify potential liabilities.

Future Perspectives and Research Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research efforts should focus on:

-

Lead Optimization: Systematic modification of the benzimidazole core to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of optimized analogs in relevant animal models of infectious diseases and cancer.

-

Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where benzimidazoles have shown promise.

Conclusion

This compound is a versatile heterocyclic compound with a rich pharmacological potential. The strategic combination of the 5-nitro and 2-(3-pyridinyl) substituents on the privileged benzimidazole scaffold provides a strong foundation for the design and development of novel drugs with improved therapeutic profiles. Further research is warranted to fully explore the medicinal chemistry of this promising molecule and translate its potential into clinical applications.

References

-

Padhy, G. K., Panda, J., & Behera, A. (2017). Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. Journal of the Serbian Chemical Society, 82(9), 987-998. [Link]

-

Padhy, G. K., Panda, J., & Behera, A. (2017). Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. Semantic Scholar. [Link]

-

Panda, J., Padhy, G. K., & Behera, A. K. (2017). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. * Beni-Suef University Journal of Basic and Applied Sciences*, 6(4), 347-355. [Link]

-

Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]

-

Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current topics in medicinal chemistry, 16(29), 3538–3553. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules (Basel, Switzerland), 8(6), 475–482. [Link]

-

Akkurt, M., Yildirim, S. O., Kucukbay, H., Sireci, N., & Fun, H. K. (2006). 5-Nitro-1-(2-piperidinoethyl)-1H-benzimidazole. Acta crystallographica. Section E, Structure reports online, 62(Pt 3), o922–o924. [Link]

-

Dikova, D., & Gadjev, N. (2016). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules (Basel, Switzerland), 21(11), 1461. [Link]

-

Pham, T. T. T., Nguyen, T. T. T., Le, T. H., & Vo, D. D. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(34), 22003–22026. [Link]

-

Pham, T. T. T., Nguyen, T. T. T., Le, T. H., & Vo, D. D. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC advances, 12(55), 35845–35860. [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society, 1-38. [Link]

-

Arfa, M., Siddiqui, S., & Siddiqui, H. L. (2025). Chemical and biological studies of 2-(2'- pyridyl) benzimidazole and its synthesized derivatives. ResearchGate. [Link]

-

Castillo, D., Tovar, C., & Abonia, R. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(20), 4749. [Link]

-

Singh, P., & Kaur, M. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(7), 868. [Link]

-

Lim, S. M., Tan, K. L., & Yeo, C. M. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in pharmacology, 12, 792879. [Link]

-

Shabana, K. M., & Khan, A. A. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. NeuroQuantology, 20(11), 525-542. [Link]

-

Sharma, A., & Kumar, V. (2019). An Overview About Synthetic and Biological Profile of Benzimidazole. EC Pharmaceutical Science, 8(1), 1-10. [Link]

-

Kini, S. G., & Mubeen, M. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

-

Thompson, S., et al. (2019). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. Bioorganic & medicinal chemistry, 27(19), 115036. [Link]

-

In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (2023). Taylor & Francis Online. [Link]

-

Coulibaly, S., et al. (2025). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

-

Castillo, D., Tovar, C., & Abonia, R. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. ResearchGate. [Link]

-

Kumar, A., & Narasimhan, B. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central journal, 13(1), 17. [Link]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2025). ResearchGate. [Link]

-

Gümüş, M., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(41), 38241-38258. [Link]

-

Khan, K. M., et al. (2025). 2-(2′-Pyridyl) benzimidazole derivatives and their urease inhibitory activity. ResearchGate. [Link]

-

Benzimidazole: A short review of their antimicrobial activities INTRODUCTION. (2025). ResearchGate. [Link]

-

Anderson, J. R., et al. (2013). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of medicinal chemistry, 56(1), 187-200. [Link]

-

El-Sayed, M. A. A., et al. (2025). Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2587567. [Link]

-

2-(2'-Pyridyl)benzimidazole. PubChem. [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neuroquantology.com [neuroquantology.com]

- 14. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Solubility Profiling of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole: A Methodological Whitepaper for Preclinical Research

An In-Depth Technical Guide

Abstract

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole is a heterocyclic compound of interest, belonging to a class of molecules widely explored in medicinal chemistry for their diverse biological activities. A fundamental prerequisite for the advancement of any potential drug candidate through the development pipeline is a thorough understanding of its physicochemical properties, chief among them being aqueous solubility. Poor solubility can severely limit oral bioavailability, hinder formulation development, and lead to misleading results in biological assays. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility characterization of this specific molecule. Rather than merely presenting data, this whitepaper outlines the critical thinking, experimental design, and analytical methodologies required to generate reliable and interpretable solubility profiles. We will delve into the predicted physicochemical characteristics, provide detailed, self-validating protocols for both thermodynamic and kinetic solubility determination, discuss robust analytical quantification techniques, and explore the key factors that modulate the solubility of ionizable compounds.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity from laboratory discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, is a critical determinant of a drug's ultimate success.

The Benzimidazole Scaffold: A Privileged Structure

The benzimidazole core, a fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous FDA-approved drugs and is extensively investigated for a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a multitude of biological targets.

Structural Features of this compound

The title compound is functionalized with two key moieties that significantly influence its properties:

-

The 5-Nitro Group: This strong electron-withdrawing group can impact the pKa of the benzimidazole ring system and often reduces aqueous solubility due to its lipophilic nature.

-

The 2-(3-pyridinyl) Group: The pyridine ring introduces a basic nitrogen atom, making the molecule an ionizable compound. This feature is crucial, as it allows for potential salt formation and creates a pH-dependent solubility profile, which can be both a challenge and an opportunity for formulation scientists.

Why Solubility is a Gatekeeper in Preclinical Development

A comprehensive understanding of a compound's solubility is non-negotiable for several reasons:

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is the first step toward absorption. A compound that does not dissolve cannot be absorbed into the bloodstream.

-

Formulation: Solubility data dictates the choice of formulation strategy, from simple aqueous solutions for intravenous administration to complex amorphous solid dispersions for enhancing oral absorption of poorly soluble compounds.

-

Assay Integrity: Inaccurate solubility data can lead to the misinterpretation of in vitro biological assay results. If a compound precipitates in the assay medium, the observed biological activity will not be a true reflection of its potency.

Physicochemical Profile: Building a Predictive Foundation

Molecular Structure and Key Functional Groups

Caption: Key functional groups of the target molecule.

Predicted Physicochemical Properties

The properties of isomers can provide valuable starting points. For the related isomer, 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, the following properties have been predicted, suggesting a compound with low intrinsic solubility that is likely to be ionizable.[3]

| Property | Predicted Value (for 4-pyridinyl isomer) | Implication for Solubility |

| Melting Point | 224-226 °C | High melting point often correlates with lower solubility due to strong crystal lattice energy. |

| pKa | 8.27 ± 0.10 | Indicates the compound is a weak base. It will be predominantly ionized at pH < pKa, which should enhance solubility in acidic environments. |

| Density | 1.451 g/cm³ | Provides information for solid-state characterization. |

| Boiling Point | 527.1 °C | High boiling point suggests strong intermolecular forces. |

Data sourced from ChemicalBook for the 4-pyridinyl isomer.[3]

Experimental Protocols for Solubility Determination

The choice of solubility assay depends on the stage of drug discovery. Early-stage screening often prioritizes throughput (kinetic solubility), while later-stage development demands the precision of thermodynamic solubility.

General Workflow for Solubility Assessment

The following diagram illustrates a comprehensive workflow for characterizing a new chemical entity like this compound.

Caption: A comprehensive workflow for solubility characterization.

Protocol: Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This method is the gold standard for determining the true equilibrium solubility. The underlying principle is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring the solution is saturated.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a clear glass vial. The excess is critical to ensure that saturation is reached and solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant, controlled temperature (typically 25 °C or 37 °C). Allow the mixture to equilibrate for a period of 24 to 48 hours. Causality Note: This extended time is necessary to overcome the kinetic barriers of dissolution and allow the system to reach a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. It is imperative to separate the saturated solution from the excess solid without disturbing the equilibrium. This is best achieved by:

-

Filtration: Using a syringe fitted with a low-binding filter (e.g., 0.22 µm PVDF). Discard the first few drops to saturate any binding sites on the filter.

-

Centrifugation: Centrifuge the vial at high speed (e.g., >10,000 g) for 15-20 minutes and carefully sample the supernatant.

-

-

Quantification: Accurately dilute the clear filtrate/supernatant with an appropriate mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4.0).

-

Validation: Visually inspect the vial to confirm that excess solid material remains, validating that saturation was achieved.

Analytical Quantification: Seeing What's Dissolved

An accurate solubility value is entirely dependent on the ability to precisely measure the concentration of the dissolved analyte. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.

Proposed HPLC-UV Method

Based on methods developed for other nitroimidazole and benzimidazole compounds, a reverse-phase HPLC method is the logical starting point.[4][5]

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for retaining moderately polar to nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | The acidic modifier ensures the basic pyridine nitrogen is protonated, leading to sharper peak shapes. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |

| Elution | Isocratic or Gradient | Start with an isocratic method (e.g., 70:30 A:B) and switch to a gradient if needed to resolve impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV Diode Array Detector (DAD) at ~316 nm | Nitroaromatic compounds typically have strong UV absorbance. A DAD allows for monitoring across a spectrum to ensure peak purity. |

| Injection Vol. | 10 µL | Standard injection volume. |

Analytical Workflow Diagram

Caption: Workflow for analytical quantification of solubility samples.

Modulating Factors: pH and Co-solvents

For an ionizable molecule like this compound, intrinsic solubility is only part of the story.

The Critical Effect of pH

With a predicted pKa around 8.27, the compound's solubility is expected to be highly pH-dependent.[3] According to the Henderson-Hasselbalch equation, as the pH of the environment drops significantly below the pKa, the pyridine nitrogen will become protonated. This ionization dramatically increases the compound's interaction with water, thereby increasing its solubility. A pH-solubility profile, generated by performing the shake-flask experiment in a series of buffers (e.g., from pH 1.2 to 9.0), is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By combining predictive analysis with gold-standard experimental protocols and validated analytical methods, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug discovery and development process. A thorough understanding of solubility is not merely a data point; it is a foundational pillar upon which the entire preclinical development plan is built. Adhering to these principles will ensure that the potential of this promising benzimidazole derivative is evaluated accurately and efficiently.

References

-

Akkurt, M., et al. (2006). 5-Nitro-1-(2-piperidinoethyl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 3), o922–o924. Available at: [Link]

-

MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]

-

PubChem. (n.d.). 5-Nitrobenzimidazole. National Center for Biotechnology Information. Available at: [Link]

-

Deswal, L., et al. (2022). Benzimidazole-1,2,3-triazole-piperazine hybrids: design, synthesis, antidiabetic evaluation and molecular modelling studies. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1H-Benzimidazole, 2-(5-nitro-2-furanyl)-. National Center for Biotechnology Information. Available at: [Link]

-

Prakash, O., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

IJCRT.org. (2023). Design And In Silico Study Of N-Substituted-1H- Benzimidazol- 2-Yl) Methyl)-2-(Pyridin-3. Available at: [Link]

-

Wang, S., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed. Available at: [Link]

-

ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]

-

El Alami, A., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. Available at: [Link]

-

MDPI. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available at: [Link]

-

Rahimizadeh, F., et al. (2024). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available at: [Link]

-

Arxiv. (2020). Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. Available at: [Link]

-

Capitan-Vallvey, L. F., et al. (2002). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

Sources

- 1. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. 5-NITRO-2-(4-PYRIDINYL)-1H-BENZIMIDAZOLE | 148533-73-7 [chemicalbook.com]

- 4. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Melting Point of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole: A Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the melting point of the heterocyclic compound 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from its close structural analog, 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, and established principles of physical chemistry and analytical methodology.

Introduction and Significance

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group and a pyridinyl substituent can significantly modulate their physicochemical properties, including their melting point. The melting point is a critical physical constant that provides an indication of the purity of a compound and is influenced by the strength of intermolecular forces in the crystal lattice.

Experimental Determination of Melting Point

The determination of a sharp and reproducible melting point is a fundamental technique for the characterization of a crystalline solid. The following protocol outlines a standard and reliable method for this measurement.

Principle

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Apparatus and Materials

-

Melting point apparatus (e.g., digital melting point apparatus with a heated block and a viewing lens/camera)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

-

Reference standards with certified melting points (for calibration)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the melting point.

Caption: Experimental workflow for melting point determination.

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

If the crystals are large, gently grind a small amount to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Calibration of the Apparatus:

-

Prior to measuring the sample, it is crucial to calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample. This ensures the accuracy of the temperature reading.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid to approach the expected melting point quickly.

-

Once the temperature is within 20-30 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.

-

Observe the sample closely through the viewing lens.

-

-

Data Recording and Interpretation:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the clear point).

-

The recorded melting point should be reported as a range from the onset to the clear point.

-

A sharp melting range (typically 1-2 °C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities.

-

Factors Influencing the Melting Point

The melting point of this compound is influenced by several structural and intermolecular factors:

-

Crystal Lattice Energy: The strength of the intermolecular forces in the crystal lattice is the primary determinant of the melting point. Stronger forces require more energy to overcome, resulting in a higher melting point.

-

Hydrogen Bonding: The benzimidazole moiety contains both a hydrogen bond donor (N-H) and acceptors (pyridinyl nitrogen and nitro oxygens), allowing for the formation of strong intermolecular hydrogen bonds. This significantly contributes to a higher melting point.

-

Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing and highly polar, leading to significant dipole-dipole interactions between molecules.[5] These interactions further stabilize the crystal lattice.

-

Molecular Symmetry and Packing: The overall shape and symmetry of the molecule influence how efficiently it can pack into a crystal lattice. The position of the nitrogen atom in the pyridinyl ring (position 3 vs. 4) will affect the molecular symmetry and could lead to differences in crystal packing and, consequently, the melting point between the two isomers.

-

Nitro Group Position: The position of the nitro group on the benzimidazole ring can influence the electronic properties and intermolecular interactions of the molecule.[6][7]

Computational Prediction of Melting Point

In the absence of experimental data, computational methods can provide a theoretical estimation of the melting point.[8][9] These methods are valuable tools in drug discovery and materials science for screening large numbers of compounds.[10][11]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical models that correlate the physicochemical properties of molecules with their structural features (descriptors). For melting point prediction, these descriptors can include:

-

Topological descriptors: Based on the 2D representation of the molecule.

-

Geometrical descriptors: Based on the 3D conformation of the molecule.

-

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as molecular orbital energies and charges.

Machine learning algorithms, such as random forests and neural networks, are often employed to build robust QSPR models for melting point prediction.[12]

Molecular Dynamics (MD) Simulations

MD simulations can be used to model the melting process at an atomic level. By simulating the heating of a crystal lattice of the compound, the temperature at which the ordered solid structure breaks down into a disordered liquid phase can be determined. This method is computationally intensive but can provide valuable insights into the melting mechanism.

Summary of Physicochemical Data

| Compound | Reported Melting Point (°C) |

| 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole | 224-226[1][2] |

| This compound | Not reported (expected to be similar) |

Conclusion

The determination of the melting point of this compound is a critical step in its synthesis and characterization. While direct experimental data is currently unavailable, a combination of a meticulous experimental protocol, as detailed in this guide, and the use of its close isomer as a reference point can provide a reliable value. Understanding the structural factors that influence the melting point, such as hydrogen bonding and the presence of the polar nitro group, provides a deeper understanding of its solid-state properties. Furthermore, computational prediction methods offer a valuable in silico alternative for estimating this crucial physical constant.

References

-

5-NITRO-2-(4-PYRIDINYL)-1H-BENZIMIDAZOLE | 148533-73-7 - ChemicalBook.

-

5-nitro-2-(4-pyridinyl)-1h-benzimidazole - ChemicalBook.

-

Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach | ACS Omega - ACS Publications.

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC - NIH.

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation.

-

Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro - ResearchGate.

-

Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate.

-

An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - NIH.

-

24.6: Nitro Compounds - Chemistry LibreTexts.

-

(PDF) Prediction of Melting Temperature of Organic Molecules using Machine Learning.

-

RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC.

-

Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00090J.

-

Overview of Aromatic Nitro Compounds | PDF | Amine | Chemical Reactions - Scribd.

-

An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO 3 H@Tropine - RSC Publishing.

-

cas 148533-73-7|| where to buy 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole - Chemenu.

-

Experiment 5 - Synthesis of Benzimidazole | PDF | Filtration | Solubility - Scribd.

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.

-

(PDF) 5-Nitro-1-(2-piperidinoethyl)-1H-benzimidazole - ResearchGate.

-

[2005.01375] Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents - arXiv.

-

Synthesis and Characterization of New benzimidazole-nitrone Derivatives, and Study of Their Effect as Anti-bacterial.

-

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - MDPI.

-

Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning | Journal of Student Research.

-

5-Nitrobenzimidazole for synthesis 94-52-0 - Sigma-Aldrich.

-

Nitro compound - Wikipedia.

-

Thermophysical Property: Melting Point | Kaggle.

Sources

- 1. 5-NITRO-2-(4-PYRIDINYL)-1H-BENZIMIDAZOLE | 148533-73-7 [chemicalbook.com]

- 2. 5-NITRO-2-(4-PYRIDINYL)-1H-BENZIMIDAZOLE CAS#: 148533-73-7 [m.chemicalbook.com]

- 3. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient catalysis for the synthesis of pyrimido[1,2- a ]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO 3 H@Tropine - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08960F [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00090J [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. kaggle.com [kaggle.com]

- 12. jsr.org [jsr.org]

An In-depth Technical Guide to Assessing the Bioavailability of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole

This guide provides a comprehensive framework for the preclinical evaluation of the oral bioavailability of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole, a novel heterocyclic compound. Given the therapeutic potential inherent in the benzimidazole scaffold, a thorough understanding of this candidate's pharmacokinetic profile is paramount for its progression in drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and field-proven insights to construct a robust bioavailability assessment. In the absence of published data for this specific molecule, this guide establishes a complete investigational blueprint, from theoretical prediction to in vivo validation.

Introduction: The Significance of Bioavailability for a Privileged Scaffold

The benzimidazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2][3][4][5] The introduction of a nitro group and a pyridine ring, as in this compound, presents a unique chemical entity with potential for novel biological interactions.

However, therapeutic efficacy is contingent not only on pharmacodynamic potency but also on the ability of the drug to reach its systemic target. Oral bioavailability (F%), which quantifies the fraction of an orally administered dose that reaches systemic circulation unchanged, is a critical determinant of a drug candidate's viability. A low oral bioavailability can lead to high inter-individual variability and insufficient drug exposure, necessitating higher doses that may increase the risk of toxicity. Therefore, a rigorous and early assessment of the bioavailability of this compound is a non-negotiable step in its developmental pathway.

This guide outlines a logical, multi-tiered approach to systematically characterize the oral bioavailability of this compound. We will proceed from computational predictions to in vitro assays that model physiological barriers, culminating in a definitive in vivo pharmacokinetic study.

Pre-Experimental Assessment: In Silico ADME Profiling

Before committing to resource-intensive in vitro and in vivo studies, a preliminary assessment using computational models is an efficient first step. These in silico tools predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule based on its structure.

For this compound, key parameters to model include:

-

Physicochemical Properties: Predictions of pKa, logP (lipophilicity), and aqueous solubility are foundational. These properties govern the compound's ability to dissolve in the gastrointestinal fluid and permeate through biological membranes.

-

Absorption: Models like the "BOILED-Egg" can provide a rapid visual prediction of gastrointestinal absorption and blood-brain barrier penetration.[6]

-

Metabolism: Predictive software can identify potential sites of metabolic attack by cytochrome P450 (CYP) enzymes. The nitro group and pyridine ring are of particular interest as they can be subject to reduction and oxidation, respectively.

-

Toxicity: Early flags for potential toxicity, such as mutagenicity (Ames test prediction) or cardiotoxicity (hERG inhibition), can be invaluable.

The causality behind this in silico-first approach is risk mitigation. By identifying potential liabilities early (e.g., very poor predicted solubility or high probability of being a P-glycoprotein substrate), the experimental design can be adapted to address these challenges from the outset.

Table 1: Hypothetical In Silico ADME Prediction for this compound

| Parameter | Predicted Value | Implication for Oral Bioavailability |

| Molecular Weight | ~240 g/mol | Favorable (within Lipinski's Rule of 5) |

| logP | 2.5 - 3.5 | Good balance between solubility and permeability |

| Aqueous Solubility | Moderately Soluble | May not be a limiting factor, but requires experimental verification |

| H-bond Donors/Acceptors | 1 / 4 | Favorable (within Lipinski's Rule of 5) |

| GI Absorption | High | Indicates good potential for passive diffusion across the gut wall |

| BBB Permeant | No | Lower risk of CNS side effects |

| CYP2D6 Substrate | Yes (Predicted) | Potential for drug-drug interactions and first-pass metabolism |

| P-gp Substrate | No (Predicted) | Lower risk of active efflux from intestinal cells |

In Vitro Modeling: Permeability and Metabolic Stability

In vitro assays provide the first experimental data on the compound's behavior in biological systems, serving as a bridge between computational predictions and in vivo studies.

Intestinal Permeability Assessment: The Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This model is the gold standard for predicting human intestinal permeability.

Experimental Rationale: By measuring the rate at which this compound transverses this cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can determine its apparent permeability coefficient (Papp). The ratio of these coefficients (Efflux Ratio = Papp(B-A) / Papp(A-B)) indicates whether the compound is a substrate for active efflux transporters like P-glycoprotein.

Step-by-Step Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

-

Compound Incubation (A-B): Add this compound (typically at a concentration of 1-10 µM in transport buffer) to the apical (donor) chamber.

-